4-Fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;dihydrate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ripasudil hydrochloride dihydrate is a selective Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitor. It is primarily used in the treatment of glaucoma and ocular hypertension. This compound works by increasing the outflow of aqueous humor through the trabecular meshwork and Schlemm’s canal, thereby reducing intraocular pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ripasudil hydrochloride dihydrate is synthesized through a multi-step process. The synthesis begins with the preparation of the core structure, 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline. This core structure is then modified by incorporating a fluorine atom at the C4 position of the isoquinoline moiety and attaching a methyl group to the C2’ position of the 1,4-diazepane moiety . The final product is obtained as a dihydrate hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ripasudil hydrochloride dihydrate involves large-scale synthesis using high-purity reagents and solvents. The process is optimized for yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions
Ripasudil hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoquinoline derivatives, while substitution reactions can produce various substituted isoquinolines .
Applications De Recherche Scientifique
Ripasudil hydrochloride dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of ROCK inhibitors and their chemical properties.
Biology: The compound is employed in research on cell signaling pathways and cytoskeletal dynamics.
Medicine: Ripasudil hydrochloride dihydrate is extensively studied for its therapeutic potential in treating glaucoma, ocular hypertension, diabetic retinopathy, and diabetic macular edema
Industry: The compound is used in the development of new ophthalmic drugs and formulations.
Mécanisme D'action
Ripasudil hydrochloride dihydrate exerts its effects by inhibiting the activity of Rho-associated coiled-coil-containing protein kinase (ROCK). This inhibition leads to cytoskeletal changes, including the retraction and rounding of cell bodies and disruption of actin bundles in the trabecular meshwork. These changes reduce the compaction of trabecular meshwork tissue, resulting in increased aqueous outflow and reduced intraocular pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Ripasudil hydrochloride dihydrate is unique due to its high selectivity and potency as a ROCK inhibitor. The incorporation of a fluorine atom and a chiral methyl group significantly enhances its pharmacological action compared to fasudil . Additionally, ripasudil has shown better efficacy and safety profiles in clinical studies .
Propriétés
IUPAC Name |
4-fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline;dihydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S.ClH.2H2O/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H;2*1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDJNMACGABCKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.